

# The Impact of (+)-SHIN1 on One-Carbon Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: (+)-SHIN1

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This technical guide provides a comprehensive overview of the effects of **(+)-SHIN1**, a potent dual inhibitor of serine hydroxymethyltransferase (SHMT) 1 and 2, on one-carbon metabolism pathways. By targeting the key enzymes responsible for the interconversion of serine and glycine, **(+)-SHIN1** disrupts the production of one-carbon units essential for nucleotide biosynthesis, redox balance, and methylation reactions, making it a compound of significant interest in cancer research.

## Core Mechanism of Action

**(+)-SHIN1** is a pyrazolopyran-based small molecule that acts as a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] The primary mechanism of action of **(+)-SHIN1** involves the competitive inhibition of SHMT, thereby blocking the conversion of serine to glycine and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).[3][4] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for cellular proliferation, including purines and thymidylate.[5] The inhibition of SHMT by **(+)-SHIN1** has been shown to induce cell cycle arrest and suppress the growth of various cancer cell lines.

## Quantitative Data on (+)-SHIN1 Activity

The following tables summarize the quantitative data on the inhibitory activity of **(+)-SHIN1** against its primary targets and its effects on cancer cell proliferation.

Target	IC50 (nM)	Source
Human SHMT1	5	
Human SHMT2	13	

Table 1: Biochemical Inhibitory Activity of (+)-SHIN1

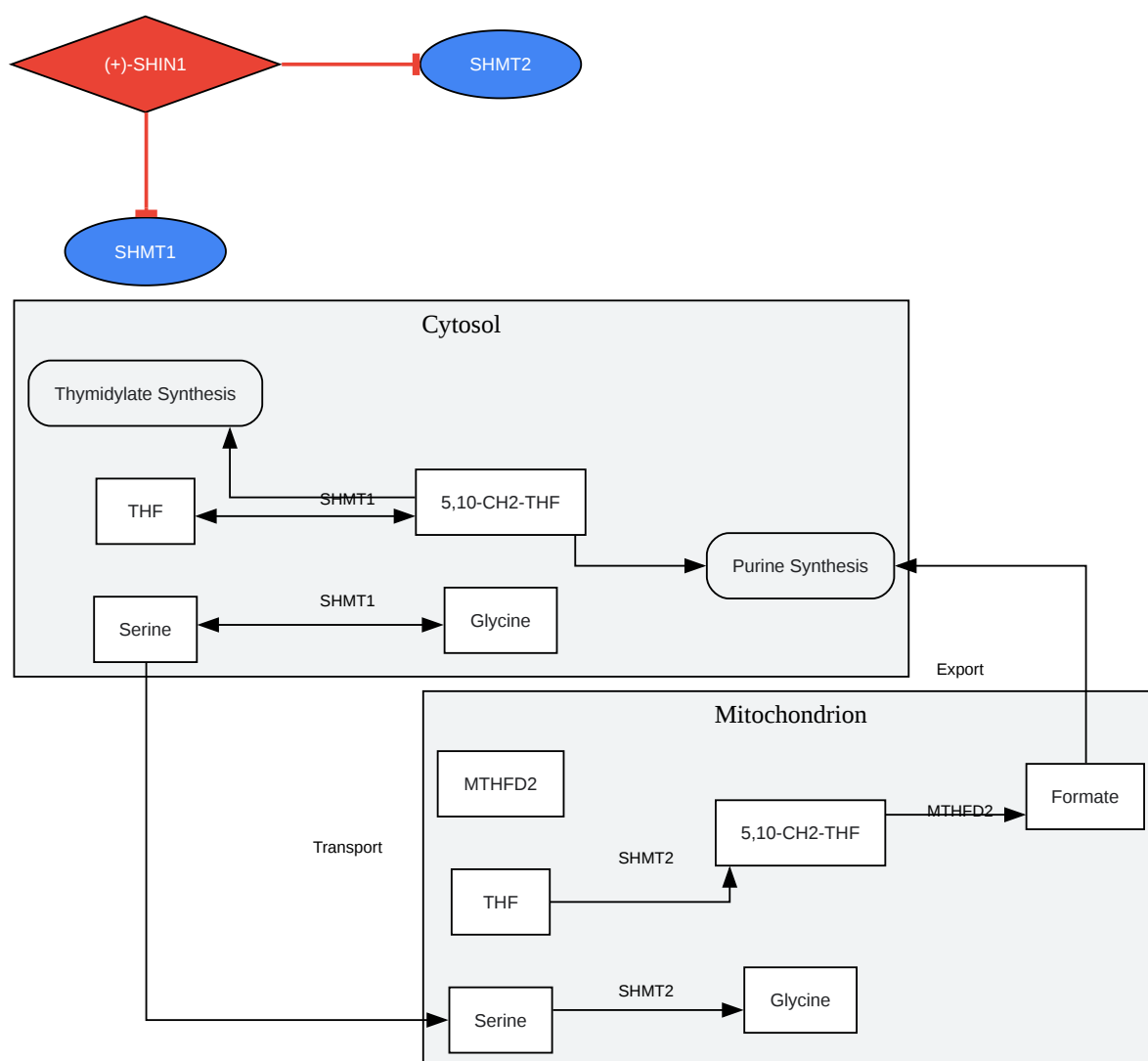
Cell Line	Cancer Type	IC50 (nM)	Notes	Source
HCT-116	Colon Cancer	870	Wild-type	
HCT-116 SHMT2 knockout	Colon Cancer	< 50	Demonstrates potent inhibition of cytosolic SHMT1	
8988T	Pancreatic Cancer	< 100	Relies on SHMT1 due to defects in mitochondrial folate pathway	
Various B-cell lines	B-cell Lymphoma	-	Particularly sensitive to SHMT inhibition	
Ewing Sarcoma Cell Lines	Ewing Sarcoma	-	Effective in suppressing cell proliferation	
Gastric Cancer Cell Lines	Gastric Cancer	-	Shows anti-tumor activity and synergizes with 5-Fu	

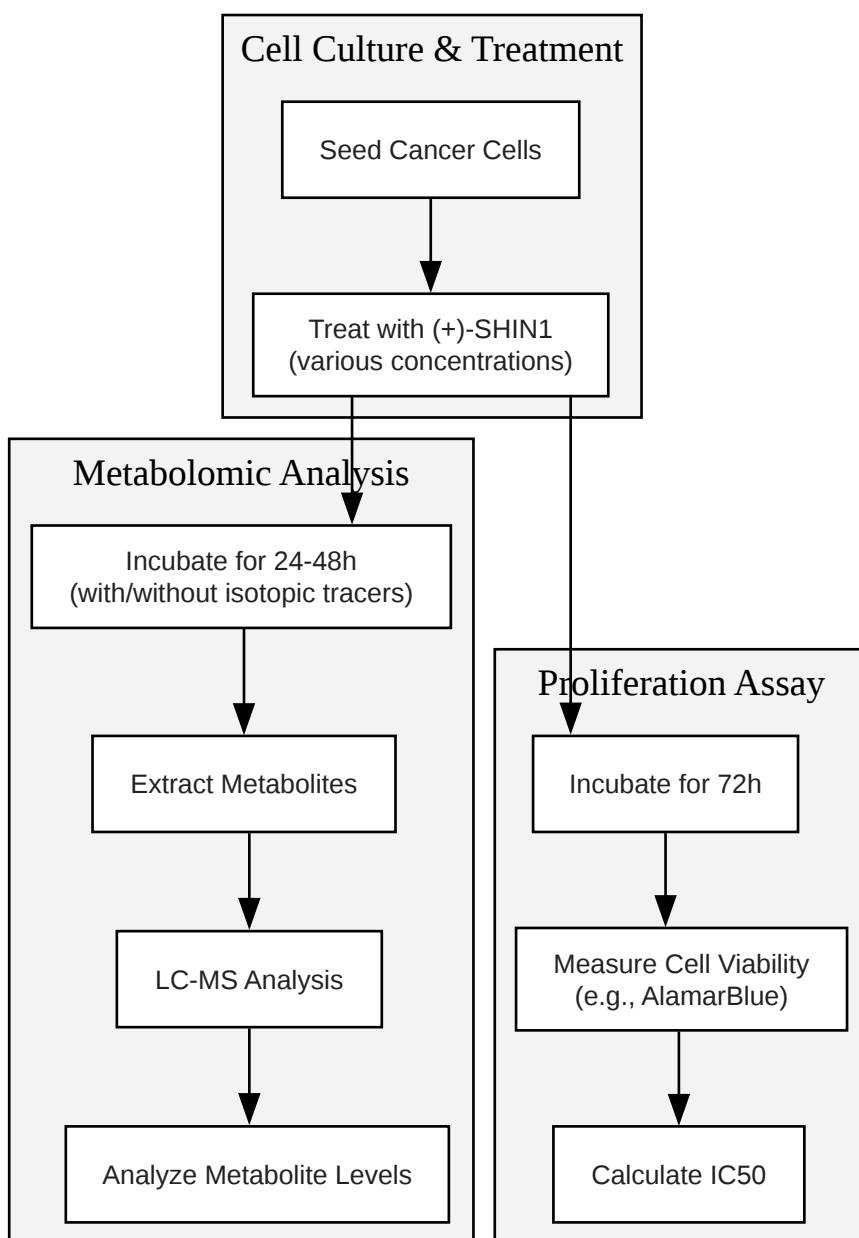
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1

## Signaling Pathways and Metabolic Consequences

The inhibition of SHMT1 and SHMT2 by **(+)-SHIN1** initiates a cascade of metabolic consequences that ultimately impair cancer cell growth. The primary effect is the dual depletion of glycine and one-carbon units. This leads to a reduction in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. Metabolomic studies have demonstrated that treatment with **(+)-SHIN1** leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.

Furthermore, the disruption of mitochondrial one-carbon metabolism by inhibiting SHMT2 affects cellular redox balance. The pathway is a significant source of NADPH, which is crucial for regenerating antioxidants like glutathione. Inhibition of SHMT2 can therefore lead to increased oxidative stress within cancer cells.





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